2-Pyrrolidin-1-ylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

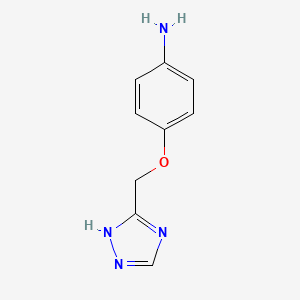

“2-Pyrrolidin-1-ylnicotinamide” is a chemical compound that is used in various fields of research . It is a part of the pyrrolidine family, which is a group of compounds containing a five-membered ring with nitrogen as one of the members .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Pyrrolidin-1-ylnicotinamide”, often involves the use of cyclic or acyclic precursors . The synthetic strategies can be divided into two main types: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions of “2-Pyrrolidin-1-ylnicotinamide” involve reactions with (hetero)aromatic C-nucleophiles . The reaction conditions and the synthesis of the compounds are reported in the literature .Scientific Research Applications

Drug Discovery and Development

2-Pyrrolidin-1-ylnicotinamide: is a compound that features a pyrrolidine ring, which is a versatile scaffold used extensively in medicinal chemistry . The pyrrolidine ring is favored due to its ability to efficiently explore pharmacophore space because of its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This compound can be used to synthesize novel biologically active compounds with potential applications in treating various human diseases.

Biological Activity Enhancement

The pyrrolidine structure is known to influence the biological activity of compounds2-Pyrrolidin-1-ylnicotinamide can be used to modify other molecules, enhancing their biological properties such as selectivity and potency . This modification can lead to the development of new drugs with improved efficacy and reduced side effects.

Anticancer Research

Pyrrolidine derivatives, including 2-Pyrrolidin-1-ylnicotinamide , have shown promise in anticancer research. These compounds can be designed to target specific cancer cells, potentially leading to new treatments that are more effective and have fewer side effects than current therapies .

Neuropharmacology

In neuropharmacological research, 2-Pyrrolidin-1-ylnicotinamide and its derivatives can be used to develop drugs that target neurological disorders. The compound’s structure allows for the creation of molecules that can cross the blood-brain barrier, making it a valuable tool in the design of treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .

Green Chemistry

The synthesis of pyrrolidine compounds, including 2-Pyrrolidin-1-ylnicotinamide , can be achieved through microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry by reducing waste and energy consumption .

Antimicrobial and Antiparasitic Applications

2-Pyrrolidin-1-ylnicotinamide: has been found to possess antimicrobial and antiparasitic activities. Its derivatives can be used to create new treatments for bacterial, fungal, and parasitic infections, contributing to the field of infectious disease research .

Mechanism of Action

While the specific mechanism of action for “2-Pyrrolidin-1-ylnicotinamide” is not mentioned in the sources, pyrrolidine compounds are known to have a variety of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCQXTPCAFJRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-ylnicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2887547.png)

![4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2887548.png)

![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)